Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structure and properties It features a dichlorophenyl group attached to an isoxazole ring, which is further substituted with a methyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the isoxazole ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group but different pharmacological properties.
N-(3,4-Dichlorophenyl)methyl oxamic acid ethyl ester: Another compound with a dichlorophenyl group used in different chemical applications.
Uniqueness: Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific isoxazole ring structure and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS No. 4402-83-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms, and relevant case studies.
- Molecular Formula : C12H9Cl2NO3
- Molecular Weight : 286.11 g/mol
- Structure : The compound features a methylisoxazole core with dichlorophenyl and carboxylate substituents.
1. Antimicrobial Activity
Research indicates that methyl isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity .
2. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory actions, potentially through the inhibition of pro-inflammatory cytokines. For example, derivatives of isoxazole have demonstrated the ability to reduce inflammation in animal models of arthritis .
3. Analgesic Properties
This compound has been noted for its analgesic effects. Its mechanism may involve modulation of pain pathways, akin to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Study Overview
A series of studies have evaluated the biological activity of methyl isoxazole derivatives in various contexts:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Showed significant inhibition against Staphylococcus aureus and E. coli. |
Study B | Anti-inflammatory | Reduced edema in rat models by up to 50% compared to controls. |
Study C | Analgesic | Demonstrated pain relief comparable to ibuprofen in animal models. |
Detailed Findings
- Antimicrobial Efficacy : In vitro assays indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Inflammation Models : In a rat model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6) compared to untreated controls .
- Pain Relief : In behavioral pain assays, the compound exhibited dose-dependent analgesic effects, with an effective dose (ED50) determined to be approximately 20 mg/kg .
Properties
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-10(12(16)17-2)11(15-18-6)7-3-4-8(13)9(14)5-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPDXFIJTQWTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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